trans-4-(Boc-amino)cyclohexanecarboxylic acid
Description
trans-4-(Boc-amino)cyclohexanecarboxylic acid: is a derivative of cyclohexanecarboxylic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protective group for the amino functionality, preventing it from reacting under various conditions until it is selectively removed.
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-8(5-7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMRDHPZQHAXML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50967876, DTXSID401194773 | |
| Record name | 4-{[tert-Butoxy(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50967876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401194773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130309-46-5, 53292-89-0, 53292-90-3 | |
| Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130309-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-{[tert-Butoxy(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50967876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401194773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Boc-amino)cyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1r,4r)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chiral Ligand-Mediated Reductive Amination
A widely adopted method involves reductive amination of 4-oxocyclohexanecarboxylate derivatives using tert-butylsulfinamide as a chiral auxiliary. Under Lewis acid catalysis (e.g., ZnCl₂ or Ti(OiPr)₄), the reaction proceeds with high stereoselectivity (>95% trans). Key steps include:
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Reductive Amination : 4-Oxocyclohexanecarboxylate reacts with tert-butylsulfinamide in methanol or ethanol at 0–25°C, yielding trans-4-tert-butylsulfinamide cyclohexanecarboxylate.
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Deprotection : Acidic hydrolysis (HCl or HBr) removes the sulfinamide group, generating trans-4-aminocyclohexanecarboxylic acid hydrochloride.
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Boc Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) in alkaline conditions (K₂CO₃ or NaHCO₃) produces the final product.
Advantages :
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High trans-isomer ratio (>95%) due to chiral induction.
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Mild reaction conditions (ambient temperature, no high-pressure equipment).
Limitations :
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Requires costly tert-butylsulfinamide and Lewis acids.
One-Pot Hydrogenation and Boc Protection
Catalytic Hydrogenation of 4-Aminobenzoic Acid Derivatives
This method leverages heterogeneous catalysis to reduce aromatic precursors directly to cyclohexane derivatives. For example, 4-aminobenzoic acid undergoes hydrogenation at 15 bar H₂ pressure using Ru/C or PtO₂ catalysts in aqueous NaOH (10% w/v) at 100°C. The resulting cis/trans mixture is then Boc-protected without isolation:
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Hydrogenation : Achieves ~80% trans-isomer selectivity (cis:trans = 1:4).
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In Situ Boc Protection : Boc₂O is added directly to the reaction mixture, yielding trans-4-(Boc-amino)cyclohexanecarboxylic acid in 47–62% overall yield.
Advantages :
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Avoids intermediate isolation, reducing solvent waste.
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Scalable for industrial production.
Limitations :
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Moderate trans selectivity (75–80%) necessitates further purification.
Trityl Protection and Stereochemical Resolution
Trityl Group-Assisted Synthesis
A patent by CN109824545A outlines a strategy using 4-oxocyclohexanecarboxylic acid trityl ester to enhance stereochemical control:
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Reductive Amination : Trityl-protected 4-oxocyclohexanecarboxylate reacts with tert-butylsulfinamide under ZnCl₂ catalysis, yielding >99% trans intermediate.
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Trityl Deprotection : Acidic conditions (HBr in THF) remove the trityl group.
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Boc Protection : Boc₂O in pyridine or triethylamine affords the final product with 93.6% yield and 99.7% purity.
Advantages :
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Trityl groups improve crystallization efficiency.
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Achieves near-quantitative trans-isomer purity.
Limitations :
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Trityl reagents are expensive and generate stoichiometric waste.
Comparative Analysis of Methods
Recent Advancements in Stereoselective Synthesis
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-(Boc-amino)cyclohexanecarboxylic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can convert the carboxylic acid group to other functional groups such as ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₂₁NO₄
- Molecular Weight : 243.3 g/mol
The compound features a cyclohexane ring with a carboxylic acid group and a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality. This configuration enhances its stability and reactivity, making it suitable for selective reactions during synthesis.
Industrial Production Techniques
In industrial settings, methods such as continuous flow reactors are employed to optimize yield and purity while minimizing by-products. This allows for large-scale production suitable for commercial applications .
Peptide Synthesis
trans-4-(Boc-amino)cyclohexanecarboxylic acid is extensively utilized in the synthesis of peptides. The Boc group protects the amino functionality during the synthesis process, allowing for selective deprotection and further functionalization of peptides .
Biological Research
In biological studies, Boc-ACHC acid serves as a tool to investigate protein-protein interactions and enzyme mechanisms. The ability to selectively deprotect the amino group enables researchers to study the effects of free amino groups in various biological systems .
Medicinal Chemistry
This compound acts as a building block for synthesizing pharmaceutical compounds. Its protective Boc group facilitates the creation of drugs that require specific functionalization, particularly those targeting enzymes involved in inflammatory responses .
Industrial Applications
In the industrial sector, this compound is employed in producing fine chemicals and advanced materials due to its stability and reactivity .
While specific biological activities are not extensively documented, derivatives of cyclohexanecarboxylic acids, including Boc-ACHC acid, have shown potential antimicrobial properties. They may disrupt essential biochemical pathways in bacterial cells . Additionally, studies indicate that formulations containing this compound can improve melanin levels in dermatological applications, suggesting therapeutic potential for skin conditions like melasma .
Comparative Analysis with Related Compounds
| Compound Name | Description | Biological Activity |
|---|---|---|
| 4-Amino-cyclohexanecarboxylic acid | Unprotected analogue; more reactive but less stable | Potential antimicrobial activity |
| trans-4-Amino-1-cyclohexanecarboxylic acid | Similar structure without Boc protection; used directly in biological studies | Investigated for enzyme inhibition |
| cis-4-(Boc-amino)cyclohexanecarboxylic acid | Geometric isomer with different reactivity patterns; less commonly used than trans form | Limited documented activity compared to trans form |
Mechanism of Action
The mechanism of action of trans-4-(Boc-amino)cyclohexanecarboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amino functionality, preventing it from reacting under various conditions. When the Boc group is removed, the free amino group can participate in further reactions, allowing for the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being performed .
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, medicinal chemistry, and industrial production. Its ability to protect the amino group while allowing for selective deprotection makes it a valuable tool in the synthesis of complex molecules. Understanding its preparation methods, chemical reactions, and applications can provide insights into its role in various scientific and industrial fields.
Biological Activity
trans-4-(Boc-amino)cyclohexanecarboxylic acid, commonly referred to as Boc-ACHC acid, is a compound characterized by its unique structural properties that make it a valuable building block in organic synthesis, particularly in peptide and protein chemistry. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for selective modifications, enhancing its utility in synthesizing bioactive compounds.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₂₁NO₄
- Molecular Weight : 243.3 g/mol
The structural configuration of Boc-ACHC acid, featuring a cyclohexane ring and a carboxylic acid group, contributes to its stability and reactivity. The Boc group protects the amino functionality, facilitating controlled reactions during synthesis.
Biological Activity Overview
While specific biological activities of this compound are not extensively documented, it plays a crucial role in the synthesis of various bioactive peptides. These peptides often exhibit antimicrobial properties and potential therapeutic applications in medicinal chemistry.
Potential Applications
- Peptide Synthesis : Used as an intermediate in creating bioactive peptides.
- Pharmaceutical Development : Serves as a precursor for synthesizing inhibitors targeting enzymes such as Janus kinases, which are involved in inflammatory responses.
Synthesis and Transformations
The synthesis of Boc-ACHC acid typically involves several steps that can be optimized for large-scale production. A notable method includes the one-pot conversion of p-aminobenzoic acid to produce trans-4-amino-1-cyclohexanecarboxylic acid derivatives with high trans/cis ratios (greater than 75%) under mild conditions . This efficiency in synthesis underlines its significance in pharmaceutical applications.
Biological Activity Studies
- Antimicrobial Properties : Research indicates that derivatives of cyclohexanecarboxylic acids, including Boc-ACHC acid, may exhibit antistaphylococcal activity. This suggests potential interactions with bacterial cells, possibly disrupting essential biochemical pathways necessary for bacterial survival .
- Therapeutic Applications : A study assessed the efficacy of formulations containing trans-4-(aminomethyl) cyclohexanecarboxylic acid for treating melasma. Results showed significant improvements in melanin levels compared to control groups, indicating potential dermatological applications .
Comparative Analysis with Related Compounds
| Compound Name | Description | Biological Activity |
|---|---|---|
| 4-Amino-cyclohexanecarboxylic acid | Unprotected analogue; more reactive but less stable. | Potential antimicrobial activity. |
| trans-4-Amino-1-cyclohexanecarboxylic acid | Similar structure without Boc protection; used directly in biological studies. | Investigated for enzyme inhibition. |
| cis-4-(Boc-amino)cyclohexanecarboxylic acid | Geometric isomer with different reactivity patterns; less commonly used than trans form. | Limited documented activity compared to trans form. |
Q & A
Basic: How can the isomerization process during the synthesis of trans-4-(Boc-amino)cyclohexanecarboxylic acid be optimized to minimize undesired byproducts?
Methodological Answer:
The isomerization of intermediates, such as trans-4-aminocyclohexanecarboxylic acid derivatives, can be controlled by adjusting reaction conditions. For example, using stereoselective catalysts (e.g., chiral auxiliaries) or optimizing pH and temperature during Boc-protection (tert-butoxycarbonyl) ensures retention of the trans configuration. Evidence from patent CN104803884A highlights the use of controlled acid catalysis and inert atmospheres to suppress racemization . Chromatographic monitoring (HPLC or TLC) with chiral columns is critical to track isomer ratios and validate purity.
Basic: What analytical techniques are most reliable for confirming the stereochemical purity of this compound?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, can distinguish trans isomers via coupling constants (e.g., axial-equatorial proton splitting in cyclohexane rings). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using programs like SHELXL or ORTEP-3) provides definitive stereochemical confirmation . Polarimetry or circular dichroism (CD) may supplement these methods for chiral centers .
Advanced: How can crystallographic data from SHELX/ORTEP be leveraged to resolve ambiguities in the molecular conformation of this compound?
Methodological Answer:
SHELX programs (e.g., SHELXL) refine crystal structures by analyzing diffraction data to resolve bond angles, torsional strain, and hydrogen-bonding networks. For instance, ORTEP-3’s graphical interface aids in visualizing cyclohexane ring puckering and Boc-group orientation, which are critical for understanding steric effects . Advanced refinement protocols, such as TWIN commands in SHELXL, address twinned crystals common in bulky cyclohexane derivatives .
Advanced: What strategies are effective for incorporating this compound into peptide-based drug candidates while preserving stereochemistry?
Methodological Answer:
The Boc group serves as a temporary protecting group for the amino moiety during solid-phase peptide synthesis (SPPS). Coupling reagents like EDCI/HOBt minimize racemization, while low-temperature (0–4°C) reactions prevent Boc-deprotection . Post-synthesis, mild acidic conditions (e.g., TFA) remove the Boc group without disrupting the trans configuration. Compatibility with resin linkers (e.g., Wang or Rink amide) must be validated via LC-MS monitoring .
Advanced: How do solvent polarity and temperature influence the aggregation behavior of this compound in solution-phase studies?
Methodological Answer:
Polar aprotic solvents (e.g., DMF, DMSO) stabilize monomeric forms by solvating the carboxylate and Boc groups, whereas nonpolar solvents (e.g., hexane) promote aggregation. Dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS) quantify aggregation under varying conditions . Temperature-dependent NMR studies (e.g., variable-temperature -NMR) reveal conformational flexibility in the cyclohexane ring, critical for designing solubility-enhancing formulations .
Advanced: What computational methods aid in predicting the bioactivity of this compound derivatives?
Methodological Answer:
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) influencing receptor binding. Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with targets like opioid receptors or proteases . MD simulations (GROMACS) assess stability in lipid bilayers, guiding structural modifications for improved pharmacokinetics .
Advanced: How can researchers resolve contradictions in reported synthetic yields or purity levels for this compound?
Methodological Answer:
Discrepancies often arise from variations in purification methods (e.g., column chromatography vs. recrystallization) or analytical thresholds. Reproducibility requires strict adherence to protocols (e.g., gradient elution in HPLC) and cross-validation using orthogonal techniques (NMR, HRMS, X-ray) . Patent CN104803884A emphasizes iterative recrystallization from hexane/ethyl acetate to achieve >98% trans isomer purity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
